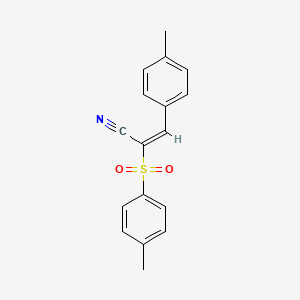
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone, also known as A-366, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a role in gene transcription and have been implicated in cancer cell growth and survival.
Mécanisme D'action
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone works by binding to the BET proteins, which are involved in gene transcription. By inhibiting the activity of these proteins, 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone can prevent the expression of genes that are important for cancer cell growth and survival. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone is its selectivity for cancer cells, which minimizes toxicity to normal cells. It has also been shown to have a potent anti-cancer effect, making it a promising candidate for further study. However, one limitation of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone. One area of interest is the development of more potent and selective BET inhibitors, which may have even greater anti-cancer activity. Another area of interest is the study of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone in combination with other anti-cancer drugs, which may have synergistic effects. Finally, the study of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone in animal models of cancer may provide further insight into its potential use in cancer treatment.
Méthodes De Synthèse
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several reactions, including the formation of an amide bond and the introduction of a piperidine ring. The final product is a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone has also been studied for its potential use in combination with other anti-cancer drugs, such as paclitaxel and cisplatin.
Propriétés
IUPAC Name |
2-(2-aminophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-6-2-3-7-12(11)17-10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFDLDFTBLPSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)

![4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)
![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)


![2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)

![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)
![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)

